3-Benzyl-4-phenylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCWIFHLDWPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492674 | |
| Record name | 3-Benzyl-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3506-88-5 | |
| Record name | 3-Benzyl-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks and Advanced Computational Investigations
Quantum Mechanical Studies of 3-Benzyl-4-phenylbutan-2-one
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound, offering a detailed view of its electronic behavior and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can determine the electron density distribution, which is crucial for understanding its chemical behavior. mdpi.com Methods like B3LYP are commonly employed for organic molecules to achieve a balance between accuracy and computational cost. mdpi.com
These calculations can reveal key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. For this compound, the carbonyl oxygen would be an electron-rich site, susceptible to electrophilic attack, while the surrounding carbons and hydrogens would be relatively electron-poor. This information is vital for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's electronic stability and reactivity. |
| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Note: The values in this table are illustrative and represent typical ranges for similar organic ketones.
Computational chemistry provides essential tools for predicting the spectroscopic signatures of molecules like this compound, aiding in their identification and structural confirmation.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a predicted spectrum can be generated. liverpool.ac.uk This is particularly useful for assigning peaks in the experimental spectrum, especially for a molecule with several distinct proton and carbon environments like this compound. For instance, the protons on the carbon adjacent to the carbonyl group are expected to appear at a characteristic downfield shift. libretexts.org
Infrared (IR): IR spectroscopy probes the vibrational modes of a molecule. wisc.edu Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. wisc.edu For this compound, a strong absorption band characteristic of the C=O stretch in an aliphatic ketone would be predicted around 1715 cm⁻¹. libretexts.org
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in techniques like electron ionization mass spectrometry. By calculating the energies of potential fragment ions, the most likely fragmentation pathways can be identified.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Region/Value |
| ¹H NMR | Aldehyde-adjacent Protons | ~2.0-2.5 ppm |
| ¹³C NMR | Carbonyl Carbon | ~205-215 ppm |
| IR | C=O Stretch | ~1715 cm⁻¹ |
| IR | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ |
Note: These are typical predicted values for a ketone with the structure of this compound.
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions. nih.gov For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations can explore the vast conformational space to identify the most stable arrangements and the energy barriers between them. mdpi.comrsc.org
By simulating the molecule's movement over time, researchers can understand how it folds and changes shape in different environments, such as in a solvent or in the solid state. mdpi.com These simulations also provide insights into intermolecular interactions, such as how molecules of this compound might pack together in a crystal lattice or interact with solvent molecules.
Computational Prediction of Spectroscopic Parameters (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for this compound
Advanced Conformational Analysis of this compound
The presence of stereocenters and rotatable bonds in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and properties.
The structure of this compound contains two chiral centers at the C3 and C4 positions. This gives rise to the possibility of four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) pair are enantiomers, as are the (3R, 4S) and (3S, 4R) pair. The relationship between any other pairing is diastereomeric.
These stereoisomers can have different biological activities and physical properties. rsc.orgwiley.com The separation and identification of these individual stereoisomers can be achieved through chiral chromatography techniques. The absolute configuration of each stereoisomer can be determined by methods like X-ray crystallography of a single crystal or by comparison with standards synthesized from a chiral pool.
The conformational landscape of this compound is complex due to the rotation around several single bonds. The potential energy surface of the molecule can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformation. libretexts.orglibretexts.org This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. organicchemistrytutor.comsolubilityofthings.com
For example, the rotation around the C3-C4 bond will lead to different staggered and eclipsed conformations of the benzyl (B1604629) and phenyl groups. The relative energies of these conformers are influenced by steric hindrance between the bulky aromatic rings and other substituents. The most stable conformer will be the one that minimizes these steric clashes. libretexts.orgsolubilityofthings.com
Stereochemical Considerations and Chiral Pool Applications for Enantiomeric/Diastereomeric Forms
Mechanistic Predictions and Reaction Pathway Elucidation for this compound Synthesis and Transformations
The synthesis and transformation of ketones like this compound are governed by complex reaction mechanisms. Computational chemistry provides powerful tools to predict these pathways, offering insights that complement experimental studies. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and elucidating the factors that control selectivity.
For instance, in the context of ketone synthesis, computational studies can predict the most likely pathways for bond formation. The synthesis of related structures, such as those involving the alkylation of ketones, has been investigated using these methods. These studies help in understanding the intricate balance of electronic and steric effects that dictate the final product distribution.
Transformations of ketones, such as reduction or addition reactions, are also amenable to computational analysis. Mechanistic investigations into the hydrogenation of similar ketones, for example, have revealed detailed reaction profiles, including the characterization of intermediate species and transition states. acs.org These theoretical models can explain observed reaction rates and selectivities, guiding the development of more efficient and selective synthetic methods.
Transition State Characterization in Key Ketone Reactions
The transition state is a critical, fleeting arrangement of atoms at the peak of the energy barrier during a chemical reaction. Its characterization is paramount to understanding reaction mechanisms and kinetics. For reactions involving ketones, computational methods are employed to locate and analyze these high-energy structures.
In reactions analogous to those that could form or modify this compound, such as aldol (B89426) reactions, theoretical studies have successfully modeled the transition states. researchgate.net These models often reveal chair-like or boat-like geometries, where subtle interactions dictate the stereochemical outcome of the reaction. For example, in amine-catalyzed aldol reactions, transition states involving hydrogen bonding have been shown to stabilize the structure and lower the activation energy. researchgate.net
Furthermore, the study of hydrogenation reactions of ketones catalyzed by metal complexes has provided detailed insights into the transition states of hydride transfer. acs.org These studies often show a six-membered ring transition state where the metal, the hydride, the ketone, and a proton source are involved in a concerted process. acs.org The geometry and electronic structure of these transition states, as calculated by DFT, can explain the efficiency and selectivity of the catalyst.
The following table summarizes computed activation energies for different types of ketone reactions, illustrating the energy barriers that must be overcome.
| Reaction Type | Ketone Substrate | Catalyst/Conditions | Computed Activation Barrier (kcal/mol) | Reference |
| Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | Proline derivatives | Varies with catalyst and conditions | researchgate.net |
| Hydrogenation | trans-4-phenyl-but-3-en-2-one | Ruthenium(II) complex | Low activation barrier step | acs.org |
| Nucleophilic Ring Opening | Donor-Acceptor Cyclopropanes | DABCO | Varies with substituent | acs.org |
This table is illustrative and compiles data from various ketone reaction studies to highlight the range of activation energies.
Theoretical Insights into Regioselectivity and Stereoselectivity in Butan-2-one Analogues
Regioselectivity and stereoselectivity are crucial aspects of organic synthesis, determining which of several possible isomers is formed. For butan-2-one and its analogues, computational studies have been instrumental in explaining and predicting these selectivities.
Regioselectivity: In reactions where a butan-2-one analogue can react at different positions, theoretical calculations can predict the favored site of reaction. For example, in the acid-catalyzed aldol reaction of 2-butanone (B6335102) with benzaldehyde (B42025), the formation of 3-methyl-4-phenyl-3-buten-2-one (B155874) is favored due to the predominance of the more substituted α-enol intermediate. msu.edu Computational models can quantify the relative energies of the different enolates and the transition states leading to the various products, thereby explaining the observed regioselectivity. Studies on the regiodivergent insertion of bicyclo[1.1.0]butanes have also utilized DFT calculations to understand the factors governing the regiochemical outcome. researchgate.net
Stereoselectivity: The three-dimensional arrangement of atoms in the product is determined by the stereoselectivity of a reaction. For butan-2-one analogues, which are chiral at the C3 position if substituted, controlling the stereochemistry is often a synthetic challenge. Computational studies of reactions involving similar ketones have provided deep insights into the origins of stereoselectivity. For instance, in the hydrogenation of prochiral ketones, the catalyst and substrate can form diastereomeric transition states with different energies, leading to an excess of one enantiomer of the product alcohol. acs.org Similarly, in aldol reactions, the geometry (E or Z) of the enolate intermediate has been shown to dictate the syn or anti configuration of the product. msu.edu
The following table presents data from computational studies on the stereoselectivity of reactions involving butan-2-one analogues and related ketones.
| Reaction | Substrate | Catalyst/Reagent | Predicted/Observed Selectivity | Computational Method | Reference |
| Biotransformation | (Z)-3-azidomethyl-4-phenyl-3-buten-2-one | Saccharomyces cerevisiae | (R)-4-azido-3-benzylbutan-2-one (>99% ee) | - | researchgate.net |
| Asymmetric Cyanosilylation | 4-phenylbutan-2-one | Chiral Phosphoric Acid Catalyst | High enantioselectivity | DFT | researchgate.net |
| Aldol Reaction | 2-Butanone + Benzaldehyde | Acid catalysis | Favors 3-methyl-4-phenyl-3-buten-2-one | - | msu.edu |
This table showcases examples of stereoselective reactions and the role of computational chemistry in understanding the outcomes.
Advanced Synthetic Methodologies for 3 Benzyl 4 Phenylbutan 2 One
Retrosynthetic Analysis of 3-Benzyl-4-phenylbutan-2-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. numberanalytics.com This process involves breaking key chemical bonds, known as disconnections, to identify potential synthetic pathways. numberanalytics.comdeanfrancispress.com
Strategic Disconnections and Identification of Key Bond Formations
For this compound, two primary disconnections are considered, targeting the carbon-carbon bonds at the α- and β-positions relative to the carbonyl group.
Disconnection A (α-C—C bond): This involves breaking the bond between the carbonyl carbon and the α-carbon. This approach suggests an acylation reaction, where an enolate equivalent of 1,2-diphenylethane (B90400) reacts with an acetylating agent.
Disconnection B (β-C—C bond): This strategy involves cleaving the bond between the α- and β-carbons. This leads to precursors that can be joined via an alkylation reaction, a common and powerful method for C-C bond formation. acs.org
Selection of Optimal Precursors and Carbon Framework Building Blocks
Based on the disconnections, several precursor molecules can be identified.
| Disconnection Strategy | Precursor 1 | Precursor 2 | Forward Reaction |
| Disconnection A | 1,2-diphenylethane | Acetyl chloride or acetic anhydride (B1165640) | Friedel-Crafts acylation or related reaction |
| Disconnection B | Phenylacetone (B166967) (1-phenylpropan-2-one) | Benzyl (B1604629) halide (e.g., benzyl bromide) | Enolate alkylation |
Disconnection B, utilizing the alkylation of a ketone enolate, is often a more practical and widely used approach in synthetic organic chemistry. 182.160.97
Modern Synthetic Routes to Substituted Butan-2-ones
The synthesis of substituted butan-2-ones, such as the target molecule, heavily relies on well-established yet continually evolving chemical reactions.
Enolate Chemistry and Alkylation Strategies in Ketone Synthesis
The formation of a new carbon-carbon bond at the α-position to a carbonyl group is a cornerstone of organic synthesis. nih.gov This is typically achieved through the alkylation of an enolate. lumenlearning.com Enolates are nucleophilic intermediates formed by the deprotonation of the α-carbon of a ketone. masterorganicchemistry.com
The regioselectivity of enolate formation is a critical factor in the synthesis of unsymmetrical ketones. For a ketone like butan-2-one, two different enolates can be formed: the kinetic enolate (less substituted) and the thermodynamic enolate (more substituted). masterorganicchemistry.comresearchgate.net The choice of base and reaction conditions determines which enolate is preferentially formed. masterorganicchemistry.com For instance, strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate. masterorganicchemistry.com
Once formed, the enolate can react with an alkyl halide, such as benzyl bromide, in an SN2 reaction to form the desired α-alkylated ketone. lumenlearning.com
Advanced Arylation and Benzylation Methodologies
Modern organic synthesis has seen significant advancements in arylation and benzylation reactions, moving towards more efficient and environmentally friendly methods. numberanalytics.comnumberanalytics.com
Arylation Methods: Traditional arylation reactions often relied on harsh conditions. However, modern techniques like the Meerwein arylation have been refined to utilize greener catalysts and reaction conditions, such as microwave-assisted reactions and flow chemistry, to improve efficiency and reduce waste. numberanalytics.com Transition metal catalysts, particularly palladium and nickel, are widely used in industrial arylation processes. numberanalytics.com
Benzylation Methods: The introduction of a benzyl group is a common transformation in organic synthesis. While the Williamson ether synthesis is a classic method for forming benzyl ethers, modern reagents have been developed for milder reaction conditions. organic-chemistry.org For instance, 2-benzyloxy-1-methylpyridinium triflate allows for the benzylation of alcohols under neutral conditions. google.combeilstein-journals.org For the direct benzylation of aldehydes, nickel/photocatalyst co-catalyzed systems have been developed that work under mild conditions. bohrium.com Cobalt-catalyzed C-H benzylation of aryl imines with benzyl phosphates has also been reported. acs.org
Catalytic and Stereoselective Approaches for this compound Synthesis
The development of catalytic and stereoselective methods is a major focus in modern organic synthesis, aiming to produce specific stereoisomers of a chiral molecule with high efficiency.
While specific catalytic and stereoselective syntheses for this compound are not extensively documented in the provided search results, general principles of asymmetric synthesis can be applied. Asymmetric alkylation of ketones can be achieved using chiral auxiliaries, chiral catalysts, or organocatalysis. nih.gov
For example, chiral imidazolidinones have been used as organocatalysts for the α-alkylation of ketones, achieving good enantioselectivities for cyclic ketones. nih.gov The development of similar strategies for acyclic ketones like butan-2-one derivatives is an active area of research.
Furthermore, enzymatic cascades have been developed for the synthesis of chiral amines from related ketones, such as the conversion of 4-phenyl-2-butanol (B1222856) to the corresponding amine using transaminases. d-nb.info This highlights the potential of biocatalysis in accessing enantiomerically pure derivatives of butan-2-one structures.
Organocatalysis and Asymmetric Catalysis in Butanone Formation
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. nih.govunits.it This approach avoids the use of potentially toxic or expensive metals and can be performed under mild conditions. units.it For the stereoselective synthesis of this compound, an asymmetric organocatalytic Michael addition represents a highly effective strategy. ias.ac.innih.gov
In a potential pathway, an aldehyde could react with nitroethylene (B32686) in the presence of a chiral pyrrolidine (B122466) catalyst and an acidic co-catalyst. nih.gov This method, known for its high enantioselectivity, would generate a chiral γ-nitro aldehyde, a versatile precursor that can be further elaborated to yield the target butanone structure. The development of asymmetric domino processes, which combine multiple bond-forming events in a single operation, further enhances synthetic efficiency by avoiding the isolation of intermediates. units.it
Table 1: Representative Organocatalysts for Asymmetric Carbonyl Functionalization
| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Secondary Amine | (S)-Proline | Aldol (B89426) Reaction | Up to 99% |
| Diarylprolinol Silyl (B83357) Ether | (S)-Diphenylprolinol TMS Ether | Michael Addition | >95% |
| Chiral Phosphoric Acid | (R)-TRIP | Transfer Hydrogenation | >90% |
This table presents general data for the catalyst classes in relevant asymmetric reactions, not specifically for the synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions for Stereocontrolled Synthesis
Transition-metal catalysis is a cornerstone of modern C-C bond formation, offering unparalleled scope and efficiency. numberanalytics.com Enantioconvergent catalysis, in particular, is a powerful approach where a racemic starting material is converted into a single enantiomeric product using a chiral catalyst. nih.govacs.orgacs.org This is highly advantageous for constructing the chiral center in this compound.
A plausible strategy involves the nickel-catalyzed enantioconvergent cross-coupling of a racemic α-bromo ketone with an organozinc or organoboron reagent. nih.govacs.org This method typically employs a chiral ligand, such as a bis(oxazoline) (Box) ligand, which coordinates to the metal center and directs the stereochemical outcome of the reaction. nih.gov Such radical-based processes are effective for creating sterically hindered C-C bonds under mild conditions. acs.orgdicp.ac.cn Another approach is the ruthenium- or iron-catalyzed C(sp³)–H amination of a carboxylic acid precursor, followed by a stereocontrolled 1,3-nitrogen shift to install the key stereocenter before conversion to the ketone. nih.gov
Table 2: Examples of Chiral Ligands in Transition Metal-Catalyzed Asymmetric Synthesis
| Metal | Ligand Type | Example Ligand | Reaction Type |
|---|---|---|---|
| Nickel | Bis(oxazoline) | (R,R)-PhBox | Enantioconvergent Cross-Coupling |
| Palladium | Chiral Phosphine | (R)-MeO-Biphep | Hydrogen Autotransfer |
| Rhodium | Chiral Diene | (R,R)-BenzP* | Reductive Coupling |
This table showcases representative ligand families used in asymmetric catalysis for bond formations analogous to those needed for the target molecule.
Multi-component Reactions and Convergent Synthesis Strategies for Enhanced Efficiency
For this compound, a one-pot three-component Mannich-type reaction could be envisioned. This might involve the reaction of an aldehyde, a ketone (like phenylacetone), and an amine or its equivalent, catalyzed by a transition metal salt or an acid. researchgate.netrsc.org Another strategy could involve a nickel-catalyzed three-component coupling of an alcohol, a ketone, and a boronic acid, proceeding through a hydrogen borrowing mechanism to form a β,β-disubstituted ketone. frontiersin.org Such convergent approaches rapidly build molecular complexity from simple, readily available starting materials. organic-chemistry.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. numberanalytics.cominnoget.com This involves a holistic approach to chemical synthesis, focusing on minimizing waste, reducing energy consumption, and using safer, renewable materials. yedarnd.comsciepub.com
Maximization of Atom Economy and Reaction Efficiency
Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. sciepub.com Reactions with high atom economy, such as addition reactions, are preferred over those that generate stoichiometric byproducts, like substitution or elimination reactions. testbook.com
A traditional synthesis of a butanone might involve an aldol condensation, which produces water as a byproduct, thereby lowering the atom economy. testbook.comresearchgate.netsrmist.edu.in In contrast, a hypothetical direct conjugate addition of a benzyl nucleophile to a phenyl-substituted enone would be 100% atom-economical. Maximizing reaction yield alongside atom economy is essential for achieving high reaction mass efficiency (RME), which provides a more complete picture of the process's greenness.
Table 3: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Equation | Atom Economy | Byproducts |
|---|---|---|---|
| Addition | A + B → C | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | B |
| Elimination | A-B → A + B | < 100% | B |
| Aldol Condensation | RCHO + CH₃COR' → RCH=CHCOR' + H₂O | < 100% | H₂O |
Utilization of Sustainable Solvents and Renewable Feedstocks in Organic Synthesis
The choice of solvents and starting materials significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of solvents derived from renewable sources (bio-solvents) that are less toxic and biodegradable. nih.gov For the synthesis of this compound, traditional volatile organic compounds (VOCs) could be replaced with greener alternatives like cyclopentyl methyl ether (CPME), or even used in solvent-free conditions. rsc.org
Furthermore, sourcing starting materials from renewable feedstocks instead of petrochemicals is a key goal. msuniv.ac.innrel.gov Key precursors like benzaldehyde (B42025) can be produced via the oxidation of benzyl alcohol, which can be sourced from biomass. Phenylpropenes, such as eugenol (B1671780) from cloves, can also serve as renewable starting points for valuable aldehydes through chemo-enzymatic cascades. researchgate.net Biocatalytic processes are increasingly used to convert renewable feedstocks into valuable chiral molecules.
Table 4: Greener Alternatives to Common Organic Solvents
| Conventional Solvent | Hazard(s) | Greener Alternative(s) | Source/Benefit |
|---|---|---|---|
| Dichloromethane | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, Lower Toxicity |
| Toluene | Toxic, Flammable | p-Cymene | Bio-based, Higher Boiling Point |
| Dimethylformamide (DMF) | Reprotoxic, High BP | Cyrene™, Dimethyl Sulfoxide (DMSO) | Bio-based, Biodegradable |
Energy-Efficient Reaction Conditions and Flow Chemistry Applications
Reducing energy consumption is a fundamental principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using energy-efficient technologies like microwave irradiation or continuous flow chemistry. numberanalytics.com
Table 5: Comparison of Batch vs. Flow Chemistry
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Scale-up | Difficult, requires re-optimization | Straightforward (running longer) |
| Heat Transfer | Poor, non-uniform | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with hazardous reagents | Inherently safer (small reaction volume) |
| Process Control | Limited | Precise control over T, P, time |
| Reproducibility | Can be variable | High |
| Throughput | Lower for optimization | High-throughput screening possible |
Waste Prevention and Design for Minimized By-product Formation
In contemporary chemical synthesis, the principles of green chemistry are paramount, emphasizing the reduction or elimination of hazardous substances and waste. The synthesis of ketones like this compound and its structural analog, benzylacetone (B32356) (4-phenylbutan-2-one), provides a clear illustration of how advanced methodologies are applied to prevent waste and design processes with minimal by-product formation.
Traditional synthetic routes, such as the Friedel-Crafts alkylation or conventional Claisen-Schmidt condensation, often suffer from poor atom economy, the generation of significant waste streams, and the formation of numerous side products. For instance, the base-catalyzed condensation of benzaldehyde and acetone (B3395972) requires subsequent neutralization steps, which create salt-based waste and large volumes of wastewater. google.com Furthermore, to minimize the formation of the dibenzalacetone by-product in this reaction, a large excess of acetone is typically used, which is an inefficient use of reagents. google.com
Modern approaches focus on catalytic and process-engineered solutions to overcome these limitations.
Telescoped Flow Systems for Enhanced Efficiency
A highly effective strategy for waste prevention is the use of telescoped continuous flow systems. This approach links multiple reaction steps in series without isolating intermediates, which drastically reduces solvent usage, energy consumption, and waste associated with purification. The synthesis of benzylacetone has been successfully demonstrated in a telescoped system of three micro-packed bed reactors. researchgate.netcardiff.ac.uk This process integrates:
Oxidation: Benzyl alcohol is oxidized to benzaldehyde using a 1 wt% AuPd/TiO₂ catalyst.
C-C Coupling: The resulting benzaldehyde undergoes an aldol condensation with acetone over an anatase TiO₂ catalyst.
Reduction: The unsaturated ketone intermediate is hydrogenated to benzylacetone using a 1 wt% Pt/TiO₂ catalyst.
| Synthetic Method | Key Catalyst(s) | Yield of Benzylacetone | Key Advantages in Waste Prevention |
|---|---|---|---|
| Batch Cascade | Multifunctional Catalyst | 8% | One-pot reaction reduces some intermediate handling. |
| Telescoped Flow System | AuPd/TiO₂, Anatase TiO₂, Pt/TiO₂ | 56% | Eliminates intermediate isolation, significantly reduces solvent waste, and allows for precise control, maximizing yield and minimizing by-products. researchgate.netcardiff.ac.uk |
Catalyst and Process Design to Minimize Specific By-products
The rational design of catalysts and reaction conditions is crucial for minimizing the formation of specific, unwanted side products.
Hydrogen Auto-Transfer: One-pot tandem reactions utilizing a "hydrogen auto-transfer" mechanism represent a significant advance. rsc.org In the synthesis of 4-(4-methoxyphenyl)butan-2-one, a multifunctional supported AuPd nanoalloy catalyst facilitates the dehydrogenation of an alcohol, the subsequent aldol condensation, and the final hydrogenation using the hydrogen generated in the first step. rsc.org This process is highly atom-economical as it avoids the need for external oxidants or reducing agents. The choice of catalyst support is critical; using MgO, for example, was found to suppress the undesirable hydrogenolysis reaction that leads to anisole (B1667542) as a by-product. rsc.org
Inhibition of Side Reactions: In some synthetic pathways, by-products can arise from competing reaction mechanisms. During the bioreduction of (Z)-4-phenyl-3-halo-3-buten-2-ones to produce chiral halohydrins, a competing electron transfer mechanism leads to dehalogenation, forming 4-phenylbutan-2-one as a major, undesired by-product. researchgate.net Research has shown that the addition of an inhibitor, such as 1,3-dinitrobenzene (B52904), effectively suppresses this electron transfer pathway. This allows the desired hydride transfer mechanism to dominate, yielding the target halohydrin with high selectivity and minimizing the formation of the dehalogenated ketone by-product. researchgate.net
Solid Acid Catalysis: To circumvent the waste generated by homogeneous acids and bases, solid catalysts have been employed. A Russian patent describes a method for producing (E)-4-phenyl-3-buten-2-one (a precursor to benzylacetone) by reacting styrene (B11656) and acetic anhydride over a mesoporous aluminosilicate (B74896) catalyst. google.com This heterogeneous approach avoids the use of corrosive reagents like sodium hydroxide (B78521) and hydrochloric acid, thereby eliminating the neutralization stage and the associated production of aqueous waste. google.com
| Reaction | Catalyst/Method | Targeted By-product | Prevention Strategy | Reference |
|---|---|---|---|---|
| Aldol Condensation of Benzaldehyde and Acetone | Traditional Base Catalysis | Dibenzalacetone | Use of a large excess of acetone. | google.com |
| Tandem Synthesis of Substituted Benzylacetones | AuPd/MgO | Anisole (from hydrogenolysis) | Selection of MgO support which does not promote the hydrogenolysis side reaction. | rsc.org |
| Bioreduction of 4-phenyl-3-halo-3-buten-2-ones | Pichia stipitis | 4-phenylbutan-2-one (from dehalogenation) | Addition of 1,3-dinitrobenzene to inhibit the competing electron transfer mechanism. | researchgate.net |
| Synthesis of (E)-4-phenyl-3-buten-2-one | Mesoporous Aluminosilicate | Salt waste (e.g., NaCl) | Use of a solid acid catalyst to replace homogeneous acids/bases, eliminating the need for neutralization. | google.com |
By integrating these advanced methodologies, the synthesis of this compound and related compounds can be performed with significantly greater efficiency and adherence to the principles of green chemistry, marking a substantial improvement over traditional synthetic protocols.
Advanced Characterization Techniques for Structural Elucidation of Synthetic 3 Benzyl 4 Phenylbutan 2 One
High-Resolution Spectroscopic Methods for Molecular Architecture Determination
Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic environment, connectivity, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-Benzyl-4-phenylbutan-2-one, a combination of 1D and 2D NMR experiments would be used to assign every proton and carbon signal.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity to neighboring protons. Based on the structure of this compound, the expected signals can be predicted. The ten protons on the two phenyl rings would typically appear as a complex multiplet in the aromatic region (~7.0-7.3 ppm). The aliphatic region would contain signals for the methine proton (CH), the two methylene (B1212753) (CH₂) groups, and the methyl (CH₃) group.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, a distinct signal for the carbonyl carbon (C=O) would be expected at the downfield end of the spectrum (~200-210 ppm). The aromatic carbons would resonate in the ~125-140 ppm range, while the aliphatic carbons (CH, CH₂, CH₃) would appear in the upfield region of the spectrum.
2D-NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) would map the coupling relationships between protons, confirming the connectivity within the aliphatic backbone: CH₃-C(=O)-CH-CH₂-Ph and the CH-CH₂-Ph linkage.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities between protons, helping to confirm the three-dimensional structure and conformation of the molecule in solution.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Experimental values may vary based on solvent and other conditions.
| Predicted ¹H NMR Data | |||
|---|---|---|---|
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (10H) | 7.0 - 7.3 | m | 10H |
| C(=O)-CH-CH₂ | ~3.5 - 3.8 | m | 1H |
| Ph-CH₂-CH | ~2.9 - 3.2 | m | 2H |
| CH-CH₂-Ph | ~2.7 - 2.9 | m | 2H |
| CH₃-C(=O) | ~2.1 | s | 3H |
| Predicted ¹³C NMR Data | |||
| Assignment | Predicted Shift (δ, ppm) | ||
| C=O | ~208 | ||
| Ar-C (Quaternary) | ~138 - 141 | ||
| Ar-CH | ~126 - 129 | ||
| CH | ~50 - 55 | ||
| Ph-CH₂ | ~40 - 45 | ||
| CH-CH₂-Ph | ~35 - 40 | ||
| CH₃ | ~30 |
Advanced Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS)) for Precise Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₇H₁₈O), the molecular weight is 238.33 g/mol . pharmaffiliates.com A low-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z = 238.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula. For C₁₇H₁₈O, the calculated exact mass is 238.1358. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural clues. Key predicted fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of a methyl radical (•CH₃, M-15) or an acetyl radical (•COCH₃, M-43).
Benzylic cleavage: The formation of the stable benzyl (B1604629) cation (C₇H₇⁺) at m/z = 91 is a highly favorable process and would be expected to be a prominent peak in the spectrum. Cleavage could also result in a C₉H₉O⁺ fragment at m/z = 145 or a C₈H₉⁺ fragment at m/z = 105.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 238 | [C₁₇H₁₈O]⁺ (Molecular Ion) | Parent Molecule |
| 147 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 133 | [M - C₈H₉]⁺ | Loss of phenylethyl radical |
| 91 | [C₇H₇]⁺ | Formation of benzyl cation |
Infrared (IR) Spectroscopy for Comprehensive Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which groups are present in a molecule.
The IR spectrum of this compound would be dominated by several key absorptions:
A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the saturated ketone. This typically appears around 1715 cm⁻¹ .
Absorptions just above 3000 cm⁻¹ due to aromatic C-H stretching .
Absorptions just below 3000 cm⁻¹ due to aliphatic C-H stretching .
Overtone and combination bands in the 1650-2000 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) rings.
Absorptions in the 1450-1600 cm⁻¹ range corresponding to aromatic C=C stretching . brainly.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1715 | C=O Stretch | Saturated Ketone |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption wavelength (λₘₐₓ) provides information about the electronic structure, particularly the extent of conjugation.
For this compound, two main types of electronic transitions are expected:
A weak n→π * transition associated with the non-bonding electrons on the carbonyl oxygen being promoted to the antibonding π* orbital of the C=O bond. For isolated or non-conjugated ketones, this absorption is typically found in the 270-300 nm range. researchgate.net
Stronger π→π * transitions associated with the electrons in the two benzene rings. These typically occur at shorter wavelengths, with a characteristic "benzenoid" band appearing around 260 nm .
The lack of conjugation between the carbonyl group and the phenyl rings means the λₘₐₓ would be at a significantly shorter wavelength than in a conjugated system like dibenzylideneacetone, which absorbs strongly above 330 nm. aaup.eduunja.ac.id
X-ray Diffraction Methods for Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on molecular structure in solution or the gas phase, X-ray diffraction provides the definitive structure in the solid state.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Precise Molecular Geometry Determination
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density can be generated, revealing the exact position of each atom.
If a suitable single crystal of this compound could be grown, SCXRD analysis would provide:
Unambiguous confirmation of the atomic connectivity , validating the structure determined by NMR.
Precise molecular geometry , including all bond lengths, bond angles, and torsion angles.
Conformational information about how the molecule exists in the solid state, detailing the orientation of the two phenyl groups relative to the aliphatic backbone.
Intermolecular interactions , showing how the molecules pack together in the crystal lattice through forces like van der Waals interactions or C-H···π interactions.
As this compound is achiral, the determination of absolute stereochemistry is not applicable. A search of the crystallographic literature did not yield a reported crystal structure for this specific compound.
Advanced Chromatographic Separations and Purity Assessment
The definitive structural elucidation and purity verification of synthetically derived organic molecules are paramount in chemical research and development. For a compound such as this compound, which possesses structural complexity and potential for stereoisomerism, advanced chromatographic techniques are indispensable. These methods facilitate the separation of the target compound from starting materials, byproducts, and isomers, and allow for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. rsc.org It offers high resolution and sensitivity for both purity assessment and the separation of isomers.
The purity of a synthetic batch of this compound can be accurately determined using reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is paired with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For aromatic ketones, C18 (octadecyl) or phenyl-type columns are commonly employed due to their affinity for the phenyl and benzyl moieties in the molecule, which can enhance selectivity. researchgate.net A gradient elution, typically involving a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the effective separation of impurities with a wide range of polarities. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings exhibit strong absorbance (e.g., ~254 nm). libretexts.org
A critical application of HPLC is in isomeric separation. Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of chiral compounds, including ketones. rsc.org The mobile phase is typically a non-polar solvent system, such as a mixture of hexanes and an alcohol modifier like isopropanol. rsc.org
Illustrative HPLC Conditions for Related Chiral Ketones
While specific published methods for this compound are scarce, the conditions used for structurally similar chiral ketones provide a strong basis for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Example Chiral Ketone A | Example Chiral Ketone B | Example Chiral Ketone C |
| Column | Chiralpak AD | Chiralpak OD-H | Chiralpak AD |
| Mobile Phase | Hexanes/Isopropanol (98:2) | Hexanes/Isopropanol (90:10) | Hexanes/Isopropanol (98:2) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | UV (Wavelength not specified) | UV (Wavelength not specified) | UV (Wavelength not specified) |
| Retention Times | tR1 = 12.8 min (minor), tR2 = 14.6 min (major) | tR1 = 11.9 min (major), tR2 = 14.7 min (minor) | tR1 = 27.7 min (minor), tR2 = 28.9 min (major) |
| Data derived from typical chiral separations of various ketones. rsc.org |
Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS, GC-IR) for Analysis of Volatile Components and Complex Mixtures
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. orgsyn.org For the analysis of this compound, which has a moderate molecular weight, GC is highly suitable, particularly when coupled with mass spectrometry (GC-MS) or infrared spectroscopy (GC-IR).
GC-MS is the most common coupled technique and is instrumental for both qualitative and quantitative analysis. In GC-MS, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. orgsyn.org The column, typically coated with a non-polar or mid-polar stationary phase (like a polysiloxane), separates components based on their boiling points and interactions with the phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification. researchgate.net For this compound, characteristic fragments would likely include the benzyl cation (m/z 91) and fragments corresponding to the loss of the acetyl group or other parts of the molecular structure. This technique is invaluable for identifying impurities in a synthetic mixture and confirming the structure of the main product.
GC-IR provides complementary structural information. As components elute from the GC column, they pass through a light pipe in an FTIR spectrometer. The spectrometer records the vapor-phase infrared spectrum of each component. This allows for the identification of functional groups (e.g., the carbonyl C=O stretch of the ketone) and can be used to distinguish between isomers that might have similar mass spectra.
Typical GC Parameters for Analysis of Related Phenylbutanones
The following table outlines typical parameters that would be applicable for the GC analysis of this compound, based on methods for related compounds.
| Parameter | Typical Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Injection | Split/Splitless injector, flash volatilization orgsyn.org |
| Carrier Gas | Helium orgsyn.org |
| Column | Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., Polysiloxane-based like DB-5 or HP-5) researchgate.net |
| Oven Program | Temperature programmed ramp (e.g., 100°C initial, ramp to 280°C) to elute components across a range of boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV orgsyn.org |
| MS Scan Range | m/z 40-500 |
| Parameters are generalized from standard methods for analyzing similar organic compounds. orgsyn.orgresearchgate.net |
Reactivity Profiles and Detailed Reaction Mechanisms of 3 Benzyl 4 Phenylbutan 2 One
Nucleophilic Addition Reactions at the Ketone Carbonyl
The carbonyl group (C=O) is the most prominent functional group in 3-Benzyl-4-phenylbutan-2-one, characterized by a polarized double bond that renders the carbon atom electrophilic. This electrophilicity is the site of various nucleophilic addition reactions.
The ketone functionality of this compound can be readily reduced to a secondary alcohol. This is typically achieved using complex metal hydrides. Similarly, the addition of organometallic reagents to the carbonyl carbon results in the formation of tertiary alcohols, effectively creating a new carbon-carbon bond.
Hydride Reductions: Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. vaia.com The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (like water or dilute acid) protonates the alkoxide to yield the final alcohol product, 3-benzyl-4-phenylbutan-2-ol. d-nb.infounica.it LiAlH₄ is a significantly more potent reducing agent than NaBH₄. vaia.com The reduction of the ketone creates a new stereocenter at the C2 position, leading to a mixture of diastereomeric alcohols.
Organometallic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to ketones. iitk.ac.inlibretexts.org The reaction of this compound with a Grignard or organolithium reagent produces a tertiary alcohol. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. libretexts.org This forms a magnesium or lithium alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the tertiary alcohol. For instance, reacting this compound with methylmagnesium bromide would yield 2-methyl-3-benzyl-4-phenylbutan-2-ol. google.com
Table 1: Nucleophilic Addition Reactions at the Carbonyl Center
| Reaction Type | Reagent | Intermediate | Product |
|---|
The carbonyl group of this compound can react with alcohols and amines under specific conditions to form acetals (or ketals), imines, and enamines. These reactions are typically reversible and often require acid catalysis and the removal of water to drive the equilibrium toward the product. numberanalytics.comlibretexts.org
Ketal and Acetal (B89532) Formation: In the presence of an acid catalyst, ketones react with two equivalents of an alcohol to form an acetal (the term ketal is an older term for acetals derived from ketones). libretexts.org The reaction proceeds through a hemiacetal intermediate. numberanalytics.com For this compound, reaction with an excess of an alcohol like methanol (B129727) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would yield 2,2-dimethoxy-3-benzyl-4-phenylbutane. Using a diol, such as ethylene (B1197577) glycol, results in the formation of a cyclic acetal. These acetal groups are excellent protecting groups for ketones as they are stable to basic and nucleophilic conditions but can be easily removed by aqueous acid. libretexts.org
Imine and Enamine Formation: The reaction of this compound with primary amines (R-NH₂) yields an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.orgthieme-connect.de This acid-catalyzed condensation reaction involves nucleophilic attack by the amine, followed by the elimination of a water molecule. libretexts.org
When reacted with a secondary amine (R₂NH), a ketone forms an enamine. masterorganicchemistry.comorgoreview.com The mechanism is similar to imine formation up to the creation of an iminium ion intermediate. pressbooks.pub Since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent (alpha) carbon, resulting in a C=C double bond and the formation of an enamine. libretexts.orgpressbooks.pub this compound can form two different enamines depending on which α-proton is removed.
Table 2: Carbonyl Condensation Reactions
| Reactant Type | Reagent Example | Catalyst | Product Type |
|---|---|---|---|
| Alcohol (2 equiv.) | Methanol (CH₃OH) | Acid (e.g., H⁺) | Acetal |
| Diol | Ethylene Glycol | Acid (e.g., H⁺) | Cyclic Acetal |
| Primary Amine | Methylamine (CH₃NH₂) | Acid (e.g., H⁺) | Imine |
| Secondary Amine | Pyrrolidine (B122466) | Acid (e.g., H⁺) | Enamine |
Hydride Reductions and Organometallic Additions to the Carbonyl Center
Alpha-Carbon Reactivity of this compound
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) in this compound are acidic (pKa ≈ 19-20). This acidity allows for the formation of a nucleophilic enolate ion upon treatment with a suitable base. libretexts.org The resulting enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions.
This compound is an unsymmetrical ketone with two different α-carbons (C1 and C3), allowing for the formation of two distinct enolates.
Enolate Formation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) preferentially removes a proton from the less-substituted α-carbon (C1), leading to the formation of the kinetic enolate. msu.edu If the reaction is allowed to reach equilibrium at higher temperatures, the more substituted and thermodynamically more stable enolate, formed by deprotonation at C3, will predominate (thermodynamic enolate). msu.edu The choice of base and reaction conditions allows for regioselective control over which enolate is formed. libretexts.org
Alkylation and Acylation: Enolates are excellent nucleophiles and readily react with electrophiles like alkyl halides in an Sₙ2 reaction, a process known as enolate alkylation. libretexts.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond at the α-position. For the reaction to be efficient, the alkyl halide should be primary or methyl. libretexts.org For example, the kinetic enolate of this compound can be reacted with methyl iodide to yield 3-benzyl-3-methyl-4-phenylbutan-2-one. Similarly, enolates can react with acyl halides or anhydrides in a nucleophilic acyl substitution to form β-dicarbonyl compounds.
Table 3: Alpha-Carbon Functionalization via Enolates
| Enolate Type | Conditions | Major Product of Alkylation (with R-X) |
|---|---|---|
| Kinetic | LDA, THF, -78 °C | 1-Alkyl-3-benzyl-4-phenylbutan-2-one |
| Thermodynamic | NaH, THF, room temp. | 3-Alkyl-3-benzyl-4-phenylbutan-2-one |
The enolate of this compound can act as a nucleophile in aldol (B89426) additions and condensations. In this reaction, the enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule. researchgate.net
Aldol Addition and Condensation: In a self-aldol reaction, the enolate of this compound would attack the carbonyl of another molecule of itself, leading to a β-hydroxy ketone (the aldol adduct). Under heating or acidic/basic conditions, this adduct can undergo dehydration to form an α,β-unsaturated ketone (the aldol condensation product).
Cross-Aldol Reactions: More synthetically useful are cross-aldol reactions, where the enolate of this compound reacts with a different carbonyl compound. mdpi.com To prevent a mixture of products, the reaction is often designed so that one partner can only act as the electrophile (e.g., a non-enolizable aldehyde like benzaldehyde) or by pre-forming the desired enolate with a strong base like LDA before adding the second carbonyl compound. For example, the enolate of this compound could react with benzaldehyde (B42025) to form 3-benzyl-1-hydroxy-1,4-diphenylbutan-2-one.
The enolate derived from this compound can also participate in Michael additions (or conjugate additions). In this reaction, the enolate acts as a soft nucleophile and attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-addition fashion. buchler-gmbh.com
The reaction begins with the formation of the enolate of this compound. This enolate then adds to a Michael acceptor, such as methyl vinyl ketone, breaking the π-bond of the acceptor and forming a new enolate intermediate. A subsequent proton transfer quenches this new enolate, yielding a 1,5-dicarbonyl compound. This reaction is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks.
Aldol Reactions, Condensations, and Cross-Aldol Variants
Electrophilic Aromatic Substitution on Phenyl Moieties
The structure of this compound contains two phenyl rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the nature of the alkyl substituents attached to the rings. Both the benzyl (B1604629) group and the phenethyl group (part of the butan-2-one chain) are activating, ortho-, para-directing groups due to the electron-donating inductive effect of the sp³-hybridized carbon atoms attached to the rings.
The general mechanism for electrophilic aromatic substitution proceeds in two main steps. masterorganicchemistry.com First, the aromatic ring's π-electron system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. unacademy.combyjus.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the substituted product. masterorganicchemistry.combyjus.com
For this compound, substitution can occur on either of the two phenyl rings. The specific substitution pattern (ortho vs. para) will be influenced by steric hindrance from the bulky alkyl substituents.
Key Electrophilic Aromatic Substitution Reactions:
Nitration: Reaction with a mixture of concentrated nitric acid and concentrated sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. savemyexams.com This would lead to the formation of nitro-substituted derivatives, with the nitro group predominantly at the para positions of both rings to minimize steric clash.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) generates the corresponding halonium ion (Br⁺ or Cl⁺). This will result in the formation of bromo- or chloro-substituted products, again favoring the para position.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic rings. unacademy.com However, due to the presence of the ketone carbonyl group, which can coordinate with the Lewis acid catalyst, these reactions may be complex or require specific conditions to avoid side reactions. The alkyl substituents on the rings are also susceptible to rearrangement under Friedel-Crafts conditions.
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-(4-Nitrobenzyl)-4-phenylbutan-2-one and 3-Benzyl-4-(4-nitrophenyl)butan-2-one |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 3-(4-Bromobenzyl)-4-phenylbutan-2-one and 3-Benzyl-4-(4-bromophenyl)butan-2-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ (Acylium ion) | 3-(4-Acylbenzyl)-4-phenylbutan-2-one and 3-Benzyl-4-(4-acylphenyl)butan-2-one (potential for catalyst deactivation) |
Rearrangement Reactions Involving Butan-2-one Scaffolds
The butan-2-one scaffold of this compound can theoretically participate in several types of rearrangement reactions, often requiring prior functionalization or specific, sometimes harsh, reaction conditions.
Wittig Rearrangement: While the Wittig rearrangement typically involves the transformation of ethers into alcohols, a related rsc.orgnih.gov-Wittig rearrangement has been utilized to synthesize aromatic β-benzyl ketones from chalcone-derived allylic ethers. rsc.orgrsc.org A plausible mechanism for this synthetic route involves deprotonation at the benzylic position by a strong base like n-BuLi, followed by a dissociative process forming a radical pair, which then recombines to form an enolate that yields the ketone upon workup. rsc.org While this describes the formation rather than the rearrangement of a β-benzyl ketone, it highlights the reactivity of the benzylic position adjacent to a potential enolate system.
Benzilic Acid Rearrangement: This reaction is the characteristic rearrangement of 1,2-diketones to α-hydroxy carboxylic acids, catalyzed by a strong base. wiley-vch.dewikipedia.org For this compound to undergo this rearrangement, it would first need to be oxidized to the corresponding 1,2-diketone (3-benzyl-4-phenylbutane-2,3-dione). Following oxidation, the attack of a hydroxide (B78521) ion on one carbonyl group would initiate a 1,2-migration of an adjacent group (either benzyl or phenethyl) to the neighboring carbonyl carbon. wikipedia.org
Favorskii Rearrangement: This rearrangement occurs with α-halo ketones in the presence of a base, leading to a rearranged carboxylic acid derivative. If this compound were to be halogenated at the C3 position (alpha to the carbonyl), treatment with a base like sodium hydroxide could potentially lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring opening to yield a carboxylic acid.
Oxidative and Reductive Transformations of this compound
The ketone functional group and the adjacent methylene (B1212753) and methine carbons are key sites for oxidative and reductive transformations.
Oxidative Transformations
Baeyer-Villiger Oxidation: This reaction transforms a ketone into an ester using a peroxyacid (e.g., m-CPBA) or through biocatalysis. The migratory aptitude of the groups attached to the carbonyl carbon determines the product. For this compound, the migrating groups would be methyl and the C3-substituted propyl group (1-benzyl-2-phenylethyl). Due to the higher migratory aptitude of secondary alkyl groups over methyl, the major product would be 1-benzyl-2-phenylethyl acetate. Biocatalytic Baeyer-Villiger oxidations using monooxygenases like phenylacetone (B166967) monooxygenase (PAMO) have been shown to be effective for structurally similar ketones. researchgate.net For example, the oxidation of (±)-3-phenylbutan-2-one using HAPMO (4-hydroxyacetophenone monooxygenase) can produce the corresponding (S)-ester with high enantioselectivity. conicet.gov.ar
Reductive Transformations
The carbonyl group of this compound can be reduced to a secondary alcohol, 3-benzyl-4-phenylbutan-2-ol. This transformation creates a new stereocenter at C2, in addition to the existing one at C3, leading to diastereomeric products.
Chemoenzymatic Reduction: Due to its structure featuring two bulky substituents on either side of the carbonyl group, this compound is classified as a "bulky-bulky" ketone. researchgate.net Such ketones are challenging substrates for many chemical reductants but can be effectively reduced with high stereoselectivity using alcohol dehydrogenases (ADHs). nih.govacs.orgacs.org ADHs from various microorganisms, such as Rhodococcus ruber (ADH-A), are capable of performing dynamic reductive kinetic resolutions (DYRKR) on racemic α-substituted benzyl ketones. uniovi.es In a DYRKR process, the enzyme selectively reduces one enantiomer of the ketone while the other enantiomer is racemized in situ by a base (e.g., an anion exchange resin), allowing for a theoretical yield of up to 100% of a single optically active alcohol diastereomer. uniovi.es Studies on similar substrates like 3-phenylbutan-2-one (B1615089) have demonstrated the successful synthesis of optically active alcohols with good conversion and high diastereo- and enantioselectivity. uniovi.es The bioreduction of a related compound, 3-azidomethyl-4-phenyl-3-buten-2-one, by Saccharomyces cerevisiae also highlights the utility of biocatalysts in reducing complex butanone structures. researchgate.net
| Transformation | Reagent/Catalyst | Key Product | Relevant Findings |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxyacids (m-CPBA) or Baeyer-Villiger Monooxygenases (e.g., PAMO, HAPMO) | 1-Benzyl-2-phenylethyl acetate | Biocatalytic methods can achieve high enantioselectivity in the oxidation of similar benzyl ketones. researchgate.netconicet.gov.ar |
| Carbonyl Reduction | Alcohol Dehydrogenases (e.g., ADH-A from Rhodococcus ruber) | 3-Benzyl-4-phenylbutan-2-ol | Dynamic reductive kinetic resolution allows for the synthesis of specific stereoisomers of the corresponding alcohol from the racemic ketone. uniovi.esnih.gov |
In Situ Spectroscopic Monitoring for Kinetic and Mechanistic Insights
To understand the kinetics and mechanisms of the reactions involving this compound, real-time monitoring using in situ spectroscopic techniques is invaluable. These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring reactions in the liquid phase. mt.comrsc.org The carbonyl (C=O) stretch of the ketone in this compound gives a strong, characteristic absorption band in the infrared spectrum (typically ~1715 cm⁻¹). During a reduction reaction, the disappearance of this ketone band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the alcohol product can be monitored in real-time. researchgate.net By plotting the absorbance intensity against time, kinetic data can be extracted to determine reaction rates and orders. rsc.org This technique has been used to study a wide range of organic reactions, from hydrogenations to deprotections. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online or in situ NMR spectroscopy provides detailed structural information about all species in a reaction mixture over time. magritek.com For reactions of this compound, ¹H NMR can track the changes in signals corresponding to the protons alpha to the carbonyl group, the benzylic protons, and the aromatic protons. rsc.org The development of benchtop NMR spectrometers and flow-through cells has made this technique more accessible for real-time reaction monitoring. magritek.combeilstein-journals.org It is particularly useful for identifying transient intermediates and quantifying the concentrations of all components simultaneously, which is crucial for detailed mechanistic and kinetic analysis. nih.govresearchgate.net
| Technique | Information Provided | Application Example for this compound |
|---|---|---|
| In Situ ATR-FTIR | Concentration changes of functional groups (e.g., C=O, O-H). Provides kinetic data. rsc.org | Monitoring the disappearance of the C=O peak during the reduction to 3-benzyl-4-phenylbutan-2-ol to determine the reaction rate. |
| In Situ NMR | Structural identification and quantification of reactants, intermediates, and products. rsc.orgmagritek.com Provides detailed kinetic and mechanistic data. nih.gov | Observing the formation of diastereomeric alcohol products during a stereoselective reduction, allowing for the determination of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) over time. |
Derivatization Strategies and Post Synthetic Functionalization of 3 Benzyl 4 Phenylbutan 2 One
Introduction of Heteroatom-Containing Functional Groups for Enhanced Reactivity or Analysis
The carbonyl group of 3-Benzyl-4-phenylbutan-2-one is a prime site for the introduction of heteroatom-containing functional groups. These reactions typically involve nucleophilic addition to the carbonyl carbon, leading to new functionalities with distinct chemical properties. nahrainuniv.edu.iq
Formation of Oximes, Hydrazones, and Semicarbazones for Analytical and Synthetic Utility
The reaction of this compound with hydroxylamine (B1172632), hydrazine (B178648), or semicarbazide (B1199961) leads to the formation of an oxime, hydrazone, or semicarbazone, respectively. These reactions proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a C=N double bond. nih.govbyjus.comkhanacademy.org
These derivatives are often crystalline solids with sharp melting points, which can be useful for the identification and purification of the parent ketone. The formation of these derivatives is a classic method in qualitative organic analysis. byjus.com For instance, the reaction of this compound with hydroxylamine would yield this compound oxime.
From a synthetic standpoint, oximes can be reduced to primary amines or rearranged to amides (the Beckmann rearrangement), offering pathways to new classes of compounds. byjus.com Hydrazones are key intermediates in reactions like the Wolff-Kishner reduction, which converts the ketone to an alkane.
The general reaction schemes are as follows:
Ketone + Hydroxylamine → Oxime + Water
Ketone + Hydrazine → Hydrazone + Water
Ketone + Semicarbazide → Semicarbazone + Water
The stability of these derivatives can vary, with oximes generally being more resistant to hydrolysis than hydrazones. byjus.com The rate and equilibrium of these reactions are influenced by pH and the structure of the carbonyl compound. nih.gov Aromatic aldehydes and ketones are common substrates for these reactions, making this compound a suitable candidate. nih.govnih.gov
Thioacetal Formation and Subsequent Desulfurization or Alkylation
The carbonyl group of this compound can be protected by converting it into a thioacetal. This is achieved by reacting the ketone with a thiol, such as ethanethiol, in the presence of a Lewis acid catalyst. nahrainuniv.edu.iqacs.org Thioacetals are sulfur analogs of acetals and are notably stable in both acidic and basic conditions, offering a robust protecting group strategy. jove.com
A key synthetic application of thioacetals is their desulfurization using reagents like Raney nickel (Ra-Ni). masterorganicchemistry.comchem-station.com This reaction cleaves the C-S bonds and replaces them with C-H bonds, effectively reducing the original carbonyl group to a methylene (B1212753) group (CH₂). nahrainuniv.edu.iqmasterorganicchemistry.com This two-step sequence of thioacetal formation followed by desulfurization provides an alternative to the Clemmensen or Wolff-Kishner reductions for converting a ketone to an alkane. masterorganicchemistry.com
The thioacetal of this compound can also be deprotonated at the carbon between the two sulfur atoms to form a nucleophilic carbanion. This carbanion can then be alkylated with an alkyl halide, introducing a new carbon-carbon bond. Subsequent removal of the thioacetal protecting group would yield a modified ketone.
Carbon-Carbon Bond Forming Derivatizations
The presence of both a ketone carbonyl and aromatic rings in this compound provides multiple sites for the formation of new carbon-carbon bonds, enabling the extension of its carbon skeleton and the synthesis of more complex molecules.
Wittig Reactions, Horner-Wadsworth-Emmons, and Related Olefination Processes
The carbonyl group of this compound can be converted to an alkene via olefination reactions. The Wittig reaction, which uses a phosphonium (B103445) ylide, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, are powerful methods for this transformation. nahrainuniv.edu.iqresearchgate.netwikipedia.org
The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the phosphate (B84403) byproduct is easily removed by aqueous workup. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the phosphonate carbanion on the ketone's carbonyl carbon, followed by elimination to form the alkene. wikipedia.orgnrochemistry.com While highly effective for aldehydes, the stereoselectivity of the HWE reaction with ketones can be less pronounced. wikipedia.orgharvard.edu However, the HWE reaction is known to be effective even with sterically hindered ketones that may be unreactive in a standard Wittig reaction. nrochemistry.com
For this compound, reaction with a stabilized phosphonate ylide, such as one derived from a triethyl phosphonoacetate, would lead to the formation of an α,β-unsaturated ester.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) at Aromatic Substituents
The two phenyl rings of this compound can be functionalized using various palladium-catalyzed cross-coupling reactions. To achieve this, the phenyl rings would first need to be halogenated (e.g., brominated or iodinated) to provide a handle for the cross-coupling reaction.
Suzuki Coupling: A halogenated derivative of this compound could be coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the phenyl ring and the organic group from the boronic acid. The presence of a ketone on the aryl halide has been shown to influence the reactivity and selectivity in some Suzuki-Miyaura reactions. rsc.org
Heck Coupling: This reaction would involve the coupling of the halogenated derivative with an alkene in the presence of a palladium catalyst and a base. This would introduce a new vinyl group onto one of the phenyl rings.
Stille Coupling: In a Stille coupling, the halogenated derivative would be reacted with an organotin compound in the presence of a palladium catalyst.
These cross-coupling reactions are highly versatile and allow for the introduction of a wide range of substituents onto the aromatic rings of the molecule, significantly expanding its structural diversity.
Strategies for Enhancing Analytical Detectability and Chromatographic Separation
For the analysis of this compound, particularly at low concentrations, derivatization can be employed to enhance its detectability by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). tandfonline.com
One common strategy is to introduce a chromophore or fluorophore into the molecule. For HPLC with UV-Vis detection, this can be achieved by reacting the ketone with a derivatizing agent that contains a highly conjugated system. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces a brightly colored 2,4-dinitrophenylhydrazone, which has strong absorbance in the visible region of the electromagnetic spectrum, thereby lowering the detection limit.
For GC-MS analysis, derivatization can improve the volatility and thermal stability of the analyte, as well as produce characteristic fragmentation patterns that aid in identification. The formation of oximes or silyl (B83357) ethers (after reduction of the ketone to an alcohol) are common derivatization techniques for ketones in GC analysis.
In addition to enhancing detectability, derivatization can also improve chromatographic separation. tandfonline.comchromtech.com By altering the polarity and size of the molecule, its retention behavior on the chromatographic column can be modified, which can be particularly useful for resolving it from interfering compounds in a complex matrix. chromatographyonline.com Other strategies to improve separation include optimizing the mobile phase, using advanced column technologies like smaller particle sizes or core-shell particles, and adjusting the temperature. chromatographyonline.comorganomation.com Sample pre-concentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be used to increase the analyte concentration before analysis, thereby improving the signal-to-noise ratio. chromtech.comorganomation.com
Pre- and Post-Column Derivatization in Liquid and Gas Chromatography
In high-performance liquid chromatography (HPLC), derivatization is a powerful technique to analyze compounds that may lack a strong signal for common detectors. chromatographytoday.com The process can be categorized as either pre-column or post-column, depending on whether the chemical modification occurs before or after the chromatographic separation. chromatographytoday.comactascientific.com
Pre-Column Derivatization
In this approach, the analyte is chemically modified before it is injected into the chromatograph. actascientific.com The reaction converts this compound into a derivative with more favorable properties for separation and detection.
Research Findings: Pre-column derivatization is a widely used technique that involves reacting the analyte with a derivatizing reagent prior to injection. actascientific.com For ketones like this compound, this could involve reagents that target the carbonyl group to attach a chromophore or fluorophore, significantly enhancing UV or fluorescence detection in HPLC. nih.gov While specific applications for this compound are not detailed in the literature, general principles suggest that reagents like phenyl isothiocyanate (PITC) can react with a variety of functional groups to improve UV absorbance. scholarsresearchlibrary.com The derivatives formed must be stable throughout the entire analytical run. chromatographytoday.com A potential drawback is that excess derivatizing reagent can sometimes interfere with the chromatogram, producing extra peaks. actascientific.comactascientific.com
Post-Column Derivatization (PCD)
In post-column derivatization, the modification reaction takes place after the analyte has been separated on the column but before it reaches the detector. chromatographytoday.comactascientific.com A reagent is continuously pumped and mixed with the column effluent, and the resulting derivative is then detected. chromatographytoday.com
Research Findings: PCD is particularly advantageous when the derivatives formed are unstable, as they only need to remain intact for the short time it takes to travel from the reaction coil to the detector. chromatographytoday.com This method is easier to automate and avoids the problem of interfering peaks from the derivatizing reagent, as the reagent is introduced after the separation. chromatographytoday.com For carbonyl compounds, various PCD reactions can be employed to enhance detectability. actascientific.comactascientific.com The technique is designed to optimize analyte reactivity and enhance signal strength without compromising chromatographic efficiency. actascientific.com
| Technique | Description | Advantages | Disadvantages | Applicable To (General) |
| Pre-Column Derivatization | Analyte is derivatized before injection into the HPLC/GC system. actascientific.com | Can improve chromatographic separation; a wide variety of reagents are available. research-solution.com | Derivatives must be stable; excess reagent may cause interfering peaks. chromatographytoday.comactascientific.com | HPLC, GC |
| Post-Column Derivatization | Derivatizing reagent is added to the column effluent after separation but before detection. chromatographytoday.com | Easier to automate; no interference from reagent peaks; suitable for unstable derivatives. chromatographytoday.com | Requires more complex hardware (pumps, mixing tees); potential for band broadening. chromatographytoday.com | Primarily HPLC |
Formation of Volatile Derivatives for Optimized Gas Chromatographic Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. scirp.org For compounds that are not readily volatile, such as those with polar functional groups like ketones, derivatization is employed to make them suitable for GC analysis. gcms.cz The process typically involves converting the polar functional group into a less polar, more volatile group. weber.hu For this compound, derivatization focuses on its enolizable ketone group to reduce polarity and improve chromatographic behavior. gcms.czweber.hu
The three most common derivatization methods for GC are silylation, acylation, and alkylation. libretexts.org
Research Findings:
Silylation: This is a widely used derivatization method where an active hydrogen in the molecule is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. weber.hulibretexts.org Ketones that can enolize, like this compound, can react with silylating agents to form silyl enol ethers. weber.hu This process masks the polar nature of the carbonyl group, reduces hydrogen bonding potential, and increases the volatility and thermal stability of the compound. gcms.czweber.hu Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity. sigmaaldrich.com
Acylation: This technique introduces an acyl group into the molecule, reacting with functional groups containing active hydrogens. research-solution.com For ketones, this can proceed via the enol form. Acylation produces derivatives that are more volatile and less prone to adsorption in the GC system. libretexts.org Using fluorinated acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), creates derivatives that are highly responsive to electron capture detectors (ECD), enabling very low detection limits. weber.huresearch-solution.comnih.gov A drawback is that perfluoro acid anhydrides can produce acidic byproducts that may need to be removed before injection to prevent column damage. gcms.czweber.hu
Alkylation (Oximation): Alkylation involves replacing an active hydrogen with an alkyl or aryl-aliphatic group. research-solution.comlibretexts.org A specific and effective method for derivatizing aldehydes and ketones is the formation of oximes. gcms.cz This is achieved by reacting the carbonyl group with an o-alkylhydroxylamine hydrochloride reagent. gcms.cz These derivatives can offer improved separation characteristics. gcms.cz For enhanced sensitivity, particularly with an ECD, fluorinated reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) are used to form pentafluorobenzyl oximes. research-solution.com
| Derivatization Method | Reagent(s) | Derivative Formed | Key Benefits for GC Analysis |
| Silylation | BSTFA, TMCS sigmaaldrich.com | Trimethylsilyl (TMS) enol ether weber.hu | Increases volatility and thermal stability; reduces polarity. gcms.czweber.hu |
| Acylation | TFAA, PFAA, HFBA weber.hunih.gov | Fluoroacyl enol ester | Increases volatility; enhances ECD response for trace analysis. research-solution.comlibretexts.org |
| Alkylation (Oximation) | o-Alkylhydroxylamine HCl, PFBHA gcms.czresearch-solution.com | Oxime or Pentafluorobenzyl (PFB) oxime | Improves chromatographic separation; PFB derivatives enhance ECD sensitivity. gcms.czresearch-solution.com |
Advanced Applications and Future Research Trajectories for 3 Benzyl 4 Phenylbutan 2 One and Analogues
Potential as Versatile Synthetic Intermediates in the Construction of Complex Organic Molecules
The structural framework of 3-Benzyl-4-phenylbutan-2-one, featuring a diarylbutanone core, renders it a valuable scaffold in organic synthesis. Its reactivity, primarily centered around the ketone functionality and the adjacent alpha-carbon, allows for a variety of chemical transformations.
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction, and this compound is a product of such a transformation, specifically the benzylation of 4-phenylbutan-2-one. The development of efficient methods for this reaction is crucial. Continuous flow methodologies have been shown to provide excellent yields and reduce reaction times for α-alkylation of ketones, while also minimizing exposure to hazardous reagents. rsc.orgrsc.org For instance, the α-alkylation of propiophenone (B1677668) with benzyl (B1604629) bromide, a reaction analogous to the synthesis of the title compound, has been successfully optimized in a continuous flow setup, achieving high yields. rsc.org
Furthermore, aminoketone derivatives with a similar phenylbutanone backbone are recognized as significant intermediates for the synthesis of more complex molecular architectures. For example, 1,3-diamino-4-phenylbutan-2-ol derivatives, which can be conceptually derived from the 3-amino analogue of the title compound, are crucial building blocks in medicinal chemistry, forming the core of several therapeutic agents. unica.it This highlights the potential of this compound and its functionalized analogues as precursors to a wide range of biologically active molecules. The upstream precursors for the synthesis of this compound include 4-phenylbutan-2-one, benzyl chloride, and benzyl bromide, while it can be a downstream precursor for compounds like 5-cyclohexylpentylcyclohexane. molbase.com
Table 1: Examples of Synthetic Transformations Involving Analogues of this compound
| Precursor/Analogue | Reagents and Conditions | Product Type | Significance | Reference |
| Propiophenone | LDA, Benzyl bromide, Continuous flow | α-Benzylated ketone | High yield, reduced reaction time | rsc.org |
| 4-phenyl-2-butanone | Ammonia, Reducing agent | 3-Amino-4-phenylbutan-2-one | Intermediate for complex molecules | |
| N,N-dibenzyl-L-phenylalaninal | Various amines, MAC reagent | anti-(2S,3S)-allophenylnorstatin amides | Building blocks for medicinal chemistry | unica.it |
| 2-phenyl acetophenone | Benzyl and allyl halides, LDA, Continuous flow | α-Alkylated ketones | Excellent yields at steady state | rsc.org |
Exploration in Advanced Materials Science and Organic Electronic Applications
While direct applications of this compound in materials science are not yet widely reported, its structural motifs suggest potential in this area. Phenyl-substituted aminoketones, a class to which derivatives of the title compound belong, have been noted for their potential in materials science applications. The aromatic rings within the this compound structure can impart desirable photophysical properties.
Research on structurally related benzyl 1-cycloalkenyl ketones has shown that these compounds can undergo photochemical cyclization, indicating a potential for creating novel polycyclic structures that could be of interest in the design of functional materials. oup.com The interaction of such ketones with light suggests that their photophysical properties could be harnessed for applications in areas like photolithography or as components in light-sensitive polymers. Aromatic ketones are known to absorb UV radiation and can be used as photoinitiators in polymerization reactions. beilstein-journals.org The specific photophysical properties of this compound, however, remain an area for future investigation.
Further Theoretical Investigations into Novel Reactivity and Selectivity Patterns
The reactivity and selectivity of ketones like this compound are governed by the formation and subsequent reaction of their enolate intermediates. Theoretical investigations using computational methods, such as Density Functional Theory (DFT), are crucial for understanding and predicting the outcomes of reactions involving these species.
Studies on the regioselective formation of enolates from β-functionalized cyclic ketones have highlighted the importance of non-covalent interactions in controlling the reaction outcome. rsc.org The reactivity of enolates is also influenced by factors such as the solvent and the nature of the counter-ion. mdpi.com For instance, the degree of C-alkylation versus O-alkylation can be affected by the aggregation state of the enolate, which is in turn dependent on the solvent and the metal cation. mdpi.com
Computational studies on the stereoselective α-alkylation of chiral hydrazones have provided insights into the origins of stereoselectivity, revealing that it is controlled by conformational effects and steric interactions in the intermediate azaenolate. nih.gov Similar theoretical approaches could be applied to the α-benzylation of 4-phenylbutan-2-one to elucidate the factors controlling the stereoselectivity of the formation of chiral this compound. Furthermore, computational studies have been instrumental in understanding the mechanism of nickel-catalyzed stereoselective α-allylation of ketones, indicating a ligand-to-ligand hydrogen transfer process as key to the selectivity. nih.gov
Table 2: Theoretical Studies on the Reactivity of Ketone Enolates
| Study Focus | Key Findings | Computational Method | Reference |
| Regioselective enolate formation | Non-covalent interactions are crucial for regiocontrol in β-functionalized cyclic ketones. | DFT | rsc.org |
| Enolate reactivity | Solvent and counter-ion affect electron density on the α-carbon and the degree of C- vs. O-alkylation. | Not specified | mdpi.com |
| Stereoselective α-alkylation | Stereoselectivity is governed by conformational and steric effects in the azaenolate intermediate. | DFT (B3LYP) | nih.gov |
| Ni-catalyzed α-allylation | A ligand-to-ligand hydrogen transfer mechanism dictates selectivity. | DFT | nih.gov |
Development of Innovative and Sustainable Green Synthetic Routes for Industrial Scalability
The development of environmentally benign and scalable synthetic methods is a key focus in modern chemistry. For this compound, this involves exploring greener routes for its synthesis, which typically proceeds via the alkylation of 4-phenylbutan-2-one.
One promising approach is the use of green solvents. Glycerol, a renewable and biodegradable solvent, has been successfully employed in the hydrogenation of 4-phenyl-but-3-en-2-one to 4-phenylbutan-2-one, a direct precursor to the title compound. unina.it This reaction, catalyzed by palladium nanoparticles, demonstrated good to excellent yields and the potential for catalyst recycling. unina.it The use of other green solvents, such as those derived from renewable sources, is also an active area of research. mdpi.comchemanager-online.com
Catalysis plays a central role in sustainable synthesis. The one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one, an analogue of the title compound, from 4-methoxybenzyl alcohol and acetone (B3395972) has been achieved using a multifunctional supported AuPd nanoalloy catalyst. rsc.org This process combines dehydrogenation, aldol (B89426) condensation, and hydrogenation in a single pot. The development of catalysts from waste materials, such as snail shells, for the synthesis of heterocyclic compounds also represents a move towards more sustainable chemical processes. oiccpress.com Furthermore, iridium-catalyzed alkylation of ketones with alcohols via a borrowing hydrogen strategy offers a highly effective and green procedure for forming α-alkylated ketones. acs.org
Integration of Advanced Spectroscopic and Chromatographic Methodologies for Real-time Process Monitoring
The efficient and controlled synthesis of this compound on an industrial scale necessitates the use of advanced analytical techniques for real-time process monitoring. These methods allow for a deeper understanding of reaction kinetics, optimization of reaction conditions, and ensuring product quality.
In-situ spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for monitoring reaction progress in real-time. It can provide information on the concentration of reactants, intermediates, and products as the reaction proceeds, which is valuable for understanding reaction mechanisms and identifying potential bottlenecks. researchgate.net For stereoselective synthesis, in-situ spectroscopic methods can help in understanding the formation of chiral intermediates and the factors that influence stereoselectivity. acs.orgacs.org
Hyphenated chromatographic techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex reaction mixtures. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the identification and quantification of products and byproducts in the synthesis of ketones and their derivatives. nih.govnih.gov These techniques are crucial for assessing the purity of the final product and for studying reaction kinetics by analyzing samples taken at different time points. researchgate.net Furthermore, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides detailed structural information of the separated components, which is invaluable for the unambiguous identification of isomers and complex molecules. beilstein-journals.org The use of such advanced analytical methodologies is key to developing robust and reproducible synthetic processes for this compound and its analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Benzyl-4-phenylbutan-2-one, and how can reaction conditions be optimized?
- Methodology :
- Base synthesis on Friedel-Crafts acylation or ketone alkylation, adapted from protocols for structurally similar compounds like 4-(2-Chlorophenyl)butan-2-one .
- Optimize reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield and minimize side products. Monitor progress via TLC or GC-MS .
- Purify crude products via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks using - and -NMR, comparing chemical shifts to analogs like 4-Phenyl-2-butanone (e.g., δ ~2.1 ppm for methyl ketone protons) .
- IR : Confirm ketone C=O stretch (~1715 cm) and aromatic C-H stretches (~3050 cm) .
- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion ([M+H]) and fragmentation patterns .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- Refer to SDS guidelines for structurally similar ketones (e.g., 4-Phenyl-2-butanone): Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources .
- Store in airtight containers at 2–8°C under inert gas (N) to prevent degradation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Grow crystals via slow evaporation from a saturated acetone/hexane solution.
- Use SHELXT for space-group determination and SHELXL for refinement, leveraging high-resolution data to resolve torsional angles and substituent orientations .
- Validate against computational models (DFT-optimized geometries) to confirm stereoelectronic effects .
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
- Methodology :
- Screen for enzyme inhibition (e.g., trypanothione reductase) using assays adapted from studies on 4-(2-Chlorophenyl)butan-2-one derivatives .
- Perform dose-response experiments (IC) and molecular docking (AutoDock Vina) to identify binding modes .
- Validate selectivity via counter-screens against related enzymes (e.g., glutathione reductase) .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying conditions?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Simulate degradation pathways under oxidative stress (e.g., hydroxyl radical interactions) using Gaussian or ORCA .
Q. How should researchers address contradictory data in spectroscopic or bioassay results?
- Methodology :
- Cross-validate spectral assignments with 2D-NMR (COSY, HSQC) and compare to PubChem data for analogs .
- Replicate bioassays under standardized conditions (e.g., pH, temperature) and apply statistical tools (ANOVA, Grubbs’ test) to identify outliers .
Q. What methodologies assess the ecological impact of this compound in environmental matrices?
- Methodology :
- Conduct biodegradability tests (OECD 301F) and bioaccumulation studies (logP calculations, BCF assays) .
- Use LC-MS/MS to quantify environmental persistence in water/soil samples, referencing protocols for 4-(4-Hydroxyphenyl)butan-2-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
